molecular formula C16H18O8 B12625582 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate CAS No. 920751-82-2

1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate

Katalognummer: B12625582
CAS-Nummer: 920751-82-2
Molekulargewicht: 338.31 g/mol
InChI-Schlüssel: YFXAKAPZVKXQQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is an organic compound with a complex structure It belongs to the class of aromatic esters, characterized by the presence of multiple ester groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate typically involves the esterification of the corresponding tetracarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylic acid.

    Reduction: Formation of 1,3-diethyl 2,5-dimethyl benzene-1,2,3,5-tetraol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diethylbenzene: A simpler aromatic compound with two ethyl groups attached to the benzene ring.

    1,3-Dimethylbenzene:

    1,3-Diethyl 2,5-dimethylbenzene: A related compound with similar substituents but lacking the ester groups.

Uniqueness

1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to the presence of four ester groups, which significantly influence its chemical reactivity and potential applications. The combination of ethyl and methyl groups further adds to its distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

920751-82-2

Molekularformel

C16H18O8

Molekulargewicht

338.31 g/mol

IUPAC-Name

1-O,3-O-diethyl 2-O,5-O-dimethyl benzene-1,2,3,5-tetracarboxylate

InChI

InChI=1S/C16H18O8/c1-5-23-14(18)10-7-9(13(17)21-3)8-11(15(19)24-6-2)12(10)16(20)22-4/h7-8H,5-6H2,1-4H3

InChI-Schlüssel

YFXAKAPZVKXQQP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC(=C1C(=O)OC)C(=O)OCC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.